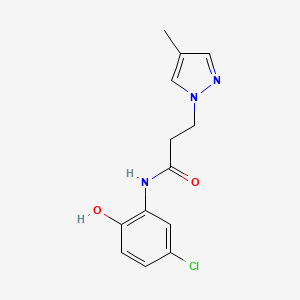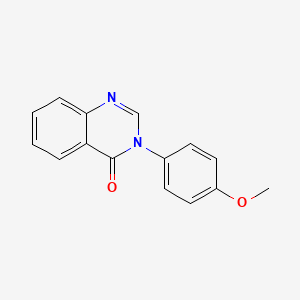![molecular formula C18H24N4O2 B10947125 1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10947125.png)
1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-ISOBUTYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-ETHYL-N-ISOBUTYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the ethyl and isobutyl groups: Alkylation reactions using ethyl halides and isobutyl halides in the presence of a base can introduce these groups onto the pyrazole ring.
Attachment of the 4-methylbenzoyl group: This step can be carried out through an acylation reaction using 4-methylbenzoyl chloride in the presence of a suitable catalyst.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents such as ammonia or amines.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-ETHYL-N-ISOBUTYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-ISOBUTYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-ETHYL-N-ISOBUTYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-ETHYL-3-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: This compound has a similar structure but differs in the position of the carboxamide group.
1-ETHYL-N-ISOBUTYL-4-[(3-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a different position of the methyl group on the benzoyl ring.
1-ETHYL-N-ISOBUTYL-4-[(4-CHLOROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a chloro substituent instead of a methyl group on the benzoyl ring.
The uniqueness of 1-ETHYL-N-ISOBUTYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-ethyl-4-[(4-methylbenzoyl)amino]-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-5-22-11-15(16(21-22)18(24)19-10-12(2)3)20-17(23)14-8-6-13(4)7-9-14/h6-9,11-12H,5,10H2,1-4H3,(H,19,24)(H,20,23) |
InChI Key |
KFDXALZEQLJNKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10947043.png)
![N-{3-[(4-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B10947052.png)
![4-(2-chlorophenyl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10947053.png)
![{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10947062.png)
![6-Tert-butyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10947073.png)
![methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10947079.png)
![2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947080.png)

![1-[(2-fluorophenoxy)methyl]-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10947108.png)
![N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10947109.png)

![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947120.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10947121.png)
![2-[({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10947132.png)
